molecular formula C13H8F2O2 B1597089 3-(2,4-difluorophenyl)benzoic Acid CAS No. 656304-77-7

3-(2,4-difluorophenyl)benzoic Acid

Cat. No.: B1597089
CAS No.: 656304-77-7
M. Wt: 234.2 g/mol
InChI Key: SFHXVEVGKASIEZ-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)benzoic Acid ( 656304-77-7) is a benzoic acid derivative with a molecular formula of C13H8F2O2 and a molecular weight of 234.20 g/mol. This compound serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. The incorporation of fluorine atoms, particularly the 2,4-difluorophenyl moiety, is a common strategy in drug design. Fluorine can enhance the metabolic stability, membrane permeability, and binding affinity of potential drug candidates. Research into structurally similar pyrazole-containing molecules highlights their significant interest in developing new antibiotics, especially against multi-drug resistant bacteria such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii . As a biphenyl carboxylic acid, this compound offers versatile reactivity for further chemical modifications. It is typically supplied as a light yellow to light brown solid and should be stored at 2-8°C. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHXVEVGKASIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374245
Record name 3-(2,4-difluorophenyl)benzoic Acid
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Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656304-77-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,4′-difluoro-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-difluorophenyl)benzoic Acid
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Record name 656304-77-7
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Foundational & Exploratory

Chemical structure and molecular weight of 3-(2,4-difluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Molecular Weight of 3-(2,4-Difluorophenyl)benzoic Acid Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Part 1: Molecular Identity & Structural Analysis

Core Identification Data

This compound represents a specific fluorinated biaryl scaffold frequently utilized in medicinal chemistry to modulate metabolic stability and lipophilicity.

ParameterTechnical Specification
IUPAC Name This compound
CAS Registry Number 656304-77-7
Molecular Formula C₁₃H₈F₂O₂
Exact Mass 234.0492 Da
Molecular Weight 234.18 g/mol
SMILES OC(=O)c1cccc(c1)c2ccc(F)cc2F
Predicted pKa 3.78 ± 0.10 (Acidic due to electron-withdrawing aryl group)
Predicted LogP 3.70 (Lipophilic biaryl core)
Melting Point ~175 °C (Experimental average)
Structural Architecture

The molecule consists of two aromatic rings linked by a single C-C bond (biaryl system).

  • Ring A (Benzoic Acid): A phenyl ring substituted at the meta (3-) position relative to the carboxylic acid. This meta substitution prevents steric interference with the carboxylic acid binding site while extending the molecule's reach into hydrophobic pockets.

  • Ring B (Difluorophenyl): A 2,4-difluorophenyl moiety.[1][2][3]

    • 2-Fluoro (Ortho): Induces a twist in the biaryl dihedral angle due to steric repulsion with the protons of Ring A, disrupting planarity and increasing solubility.

    • 4-Fluoro (Para): Blocks metabolic oxidation (CYP450-mediated hydroxylation) at the biologically vulnerable para position, extending the half-life of the pharmacophore.

Visualization: Chemical Structure

The following diagram illustrates the connectivity and key functional regions.[4]

ChemicalStructure RingA Benzoic Acid Core (Ring A) Linker Biaryl Bond (C-C Single Bond) RingA->Linker C3 Position COOH Carboxylic Acid (-COOH) RingA->COOH C1 Position RingB 2,4-Difluorophenyl (Ring B) Linker->RingB C1' Position F_Atoms Fluorine Atoms (Positions 2, 4) RingB->F_Atoms Electronic & Steric Modulation

Figure 1: Structural connectivity of this compound highlighting functional domains.

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

Strategic Rationale

The most robust route to this compound is the Suzuki-Miyaura cross-coupling reaction . This method is preferred over Grignard or lithiation approaches because it tolerates the carboxylic acid functionality (often without protection) and avoids harsh conditions that could affect the fluorine substituents.

Retrosynthetic Logic:

  • Electrophile: 1-Bromo-2,4-difluorobenzene (Commercial availability: High).

  • Nucleophile: 3-Carboxyphenylboronic acid (Commercial availability: High).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

Experimental Workflow

Reagents:

  • 3-Carboxyphenylboronic acid (1.0 equiv)

  • 1-Bromo-2,4-difluorobenzene (1.0 equiv)

  • Palladium catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃, 2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Protocol:

  • Inert Setup: Charge a round-bottom flask with 3-carboxyphenylboronic acid, 1-bromo-2,4-difluorobenzene, and the Palladium catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen (critical to prevent homocoupling).
    
  • Solvation: Add degassed 1,4-dioxane and the 2.0 M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 90–100 °C under reflux for 4–12 hours. Monitor via LC-MS or TLC (eluent: Hexane/Ethyl Acetate with trace acetic acid).

  • Workup (Self-Validating Step):

    • Cool to room temperature.[5]

    • Acidification: Carefully acidify the aqueous layer with 1N HCl to pH ~2–3.[5] Validation: A white precipitate (the product) should form immediately as the carboxylate converts to the free acid.

    • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Flowchart

SynthesisWorkflow Start Reagents: 3-Carboxyphenylboronic Acid + 1-Bromo-2,4-difluorobenzene Cat Catalysis: Pd(dppf)Cl2, Na2CO3, Dioxane/H2O 90°C, 12h, N2 atm Start->Cat Check Checkpoint (TLC/LCMS): Is starting material consumed? Cat->Check Check->Cat No (Continue Heating) Acidify Workup: Acidify to pH 2 with 1N HCl (Precipitates Product) Check->Acidify Yes Purify Purification: Recrystallization (EtOH/H2O) or Column Chromatography Acidify->Purify Final Target: This compound Purify->Final

Figure 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target compound.

Part 3: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Carboxylic Proton: Broad singlet at δ ~13.0 ppm (disappears with D₂O shake).

    • Ring A (Benzoic):

      • H2 (between COOH and aryl): ~8.15 ppm (singlet/narrow doublet).

      • H4/H6: ~7.9–8.0 ppm (doublets).

      • H5: ~7.6 ppm (triplet).

    • Ring B (Difluorophenyl):

      • H6' (next to biaryl bond): ~7.5–7.7 ppm (multiplet, often overlapping).

      • H3' (between fluorines): ~7.2 ppm (triplet of doublets, characteristic of H between two F atoms).

      • H5': ~7.1 ppm (multiplet).

  • ¹⁹F NMR:

    • Two distinct signals are required. Typically around -109 ppm and -115 ppm (relative to CFCl₃), showing coupling to each other and adjacent protons.

Mass Spectrometry (MS)
  • Ionization Mode: ESI- (Electrospray Ionization, Negative Mode).

  • Expected Mass: [M-H]⁻ = 233.04 Da .

  • Isotope Pattern: The presence of Fluorine (monoisotopic) means no unusual M+2 peaks (unlike Cl/Br), simplifying the spectrum.

Part 4: Applications in Drug Discovery

Pharmacophore Utility

This compound serves as a critical intermediate in the synthesis of:

  • Antimicrobial Agents: Specifically quinolone antibiotics where the difluorophenyl group enhances cell wall penetration and gyrase inhibition.

  • Antifungals: It is structurally related to the side chains of second-generation triazoles (e.g., Voriconazole derivatives), where the difluorophenyl ring provides metabolic stability against fungal enzymes.

  • Kinase Inhibitors: The biaryl acid moiety mimics the ATP-binding orientation in certain kinase pockets, serving as a scaffold for "Type II" inhibitors that bind to the inactive conformation (DFG-out).

Bioisosterism

The 2,4-difluorophenyl group is often used as a bioisostere for a phenyl or p-chlorophenyl group .

  • Metabolic Blocking: The Fluorine at C4 blocks para-hydroxylation.

  • Conformational Lock: The Fluorine at C2 forces the biaryl system out of planarity (dihedral angle ~40-60°), which can improve selectivity for specific receptor pockets that cannot accommodate a flat biphenyl system.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (CAS 656304-77-7). Available at: [Link]

  • PubChem. Compound Summary for CID 2758263: this compound. National Library of Medicine. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[6] Semantic Scholar. (Context for difluorophenyl-benzoic acid intermediates in quinolone synthesis).

Sources

A Guide to the Acidity of 3-(2,4-difluorophenyl)benzoic Acid: Theoretical Insights and Practical Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the behavior of a molecule in chemical and biological systems. For active pharmaceutical ingredients (APIs), the pKa value governs critical properties such as solubility, absorption, distribution, metabolism, and excretion (ADME).[1] A precise understanding of a compound's ionization state at a given pH is therefore indispensable for researchers, scientists, and drug development professionals. This guide provides an in-depth examination of the acidity of 3-(2,4-difluorophenyl)benzoic acid, a substituted aromatic carboxylic acid. While direct experimental data for this specific molecule is not extensively published, we can leverage predictive data and analyze its structural features in the context of well-established chemical principles. Furthermore, this guide details the rigorous experimental protocols required for the empirical determination of pKa, ensuring scientific integrity and reproducibility.

Theoretical Framework: Understanding Acidity in Substituted Benzoic Acids

The acidity of benzoic acid is defined by the equilibrium of its dissociation in water, characterized by its pKa of approximately 4.20.[2][3][4][5][6] The stability of the resulting carboxylate anion (conjugate base) is the primary determinant of the acid's strength. Substituents on the benzene ring can significantly alter the pKa by influencing the electronic environment of the carboxylic acid group.

  • Electronic Effects : Substituents exert their influence through inductive and resonance effects.

    • Electron-withdrawing groups (EWGs) , such as halogens or nitro groups, increase acidity (lower pKa) by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it.

    • Electron-donating groups (EDGs) , like alkyl or methoxy groups, decrease acidity (higher pKa) by intensifying the negative charge on the carboxylate, making it less stable.

The position of the substituent (ortho, meta, or para) is also critical. These relationships are often quantified by the Hammett equation , which provides a linear free-energy relationship for the impact of meta- and para-substituents on the reactivity of benzene derivatives.[7][8][9] The equation is given by:

log(K/K₀) = σρ

where K is the equilibrium constant for the substituted compound, K₀ is the constant for the unsubstituted compound, σ is the substituent constant (dependent on the substituent's electronic properties), and ρ is the reaction constant (a measure of the reaction's sensitivity to substituent effects).[7][8]

Structural Analysis of this compound

In this compound, the substituent is a 2,4-difluorophenyl group attached at the meta position of the benzoic acid core.

  • Fluorine as an EWG : Fluorine is a highly electronegative atom, and thus the two fluorine atoms on the substituent ring act as strong inductive electron-withdrawing groups. This effect tends to increase the acidity of the carboxylic acid.

  • Meta-Positioning : The entire 2,4-difluorophenyl group is located at the meta-position relative to the carboxyl group. In this position, the electronic influence is primarily transmitted through inductive effects rather than resonance effects.

Based on this structure, we can anticipate that this compound will be a stronger acid (have a lower pKa) than unsubstituted benzoic acid.

Predicted and Comparative pKa Values

Direct experimental determination remains the gold standard, but computational methods provide valuable estimates, especially for novel compounds.[10][11][12][13] The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard lists a predicted "pKa Acidic Apparent" for this compound.[14]

CompoundCAS NumberpKa ValueData Type
This compound 656304-77-73.78 Predicted
Benzoic Acid65-85-0~4.20Experimental
2,4-Difluorobenzoic Acid1583-58-03.21Experimental
3-Phenylbenzoic Acid716-76-74.14Predicted

Table 1: Comparison of Predicted and Experimental pKa Values.[2][14][15][16][17]

The predicted pKa of 3.78 for the target compound is, as expected, lower than that of benzoic acid (4.20), indicating increased acidity.[2][14] The strong electron-withdrawing effect of the two fluorine atoms on the substituent ring contributes to this. For comparison, 2,4-difluorobenzoic acid, where the EWGs are directly on the same ring as the carboxyl group, has an even lower pKa of 3.21.[15] The predicted pKa for 3-phenylbenzoic acid (4.14) is very close to that of benzoic acid, suggesting that an unsubstituted phenyl group at the meta position has a minimal electronic effect.[16][17]

Experimental Determination of pKa

To empirically validate the predicted pKa, rigorous experimental methods must be employed. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[11][18][19]

Protocol 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is incrementally added.[18][20] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.[21][22]

Step-by-Step Methodology:

  • Instrument Calibration : Calibrate a high-precision pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[20][21]

  • Sample Preparation :

    • Accurately weigh and dissolve a sufficient amount of this compound to prepare a solution with a concentration of at least 10⁻⁴ M.[18] A co-solvent like methanol may be used if solubility in water is low, though this will affect the absolute pKa value.

    • Maintain a constant ionic strength throughout the experiment by using a background electrolyte, such as 0.15 M potassium chloride (KCl).[20][21]

  • Titrant Preparation : Prepare a standardized titrant solution, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free to avoid errors, especially at higher pH values.[18]

  • Titration Procedure :

    • Place the sample solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer.

    • Purge the solution with nitrogen gas to displace dissolved carbon dioxide.[20][21]

    • Immerse the calibrated pH electrode into the solution.

    • Add the NaOH titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH value and the volume of titrant added at each step until the titration is well past the equivalence point.

  • Data Analysis :

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the volume of titrant required to reach the equivalence point (the inflection point of the curve) has been added.[21][22]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample Prepare Analyte Solution (≥10⁻⁴ M in 0.15 M KCl) Calibrate->PrepareSample Purge Purge with N₂ PrepareSample->Purge PrepareTitrant Prepare Titrant (0.1 M NaOH, Carbonate-Free) Titrate Add Titrant Incrementally PrepareTitrant->Titrate Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot DetermineEP Identify Equivalence Point (EP) Plot->DetermineEP CalculatepKa Calculate pKa (pH at 1/2 EP Volume) DetermineEP->CalculatepKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a UV-active chromophore near the ionization site and can be used with much lower sample concentrations than titration.[18] The principle relies on the fact that the protonated (acid) and deprotonated (conjugate base) forms of the molecule will have different UV-Vis absorption spectra.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions : Prepare a series of buffer solutions with precisely known pH values, spanning a range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 2 to pH 6 for the target compound).

  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration in the buffer solutions should be low enough to be within the linear range of the Beer-Lambert law.

  • Spectral Measurement :

    • For each buffer solution, add a small, constant volume of the stock solution to a quartz cuvette (or a 96-well microplate for higher throughput).[1]

    • Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for the sample in each buffer.

  • Data Analysis :

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this sigmoid curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[11][23] The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa with high precision.[24]

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis PrepBuffers Prepare Buffer Series (e.g., pH 2-6) Mix Mix Stock with Buffers PrepBuffers->Mix PrepStock Prepare Analyte Stock (e.g., in DMSO) PrepStock->Mix Measure Record UV-Vis Spectra Mix->Measure Plot Plot Absorbance vs. pH Measure->Plot Fit Fit Sigmoidal Curve Plot->Fit DeterminepKa Determine pKa (Inflection Point) Fit->DeterminepKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The acidity of this compound, quantified by its pKa, is a critical parameter for its application in research and drug development. Theoretical analysis, based on the electron-withdrawing nature of the 2,4-difluorophenyl substituent, predicts an increased acidity compared to benzoic acid. This is supported by a predicted pKa value of 3.78.[14] However, for definitive characterization, this value must be confirmed through rigorous experimental methods. This guide provides detailed, self-validating protocols for both potentiometric titration and UV-Vis spectrophotometry, enabling researchers to obtain accurate and reproducible pKa values. A thorough understanding and empirical determination of this fundamental property are essential for predicting molecular behavior and accelerating the development of new chemical entities.

References

  • Title: Chemistry Benzoic Acid - SATHEE Source: SATHEE URL
  • Title: Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray Source: Creative Bioarray URL
  • Title: Hammett equation - Wikipedia Source: Wikipedia URL
  • Title: Linear Free Energy Relationships (LFERs)
  • Title: Benzoic Acid | C6H5COOH | CID 243 - PubChem Source: PubChem URL
  • Title: Benzoic Acid Pure - 25 000g - SYNTHETIKA Source: SYNTHETIKA URL
  • Title: Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs Source: ACD/Labs URL
  • Title: How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide Source: Chemagination URL
  • Title: 26.
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Title: Table 20.
  • Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA)
  • Title: Benzoic acid - Wikipedia Source: Wikipedia URL
  • Title: 3-(2,4-difluorophenyl)
  • Title: 2,4-Difluorobenzoic acid(1583-58-0)
  • Title: Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: The final UV-Vis method for the pKa determination.
  • Title: Development of Methods for the Determination of pKa Values - PMC Source: PMC URL
  • Title: pKalc | Source: CompuDrug URL:

  • Title: Rapid Determination of Ionization Constants (pKa)
  • Title: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Title: UV-Vis Spectrometry, pKa of a dye Source: Unknown URL
  • Title: Rowan's Free Online pKa Calculator Source: Rowan URL
  • Title: MoKa - pKa modelling - Molecular Discovery Source: Molecular Discovery URL
  • Title: How should the acid dissociation constant pKa be measured?
  • Title: Macro-pKa | Schrödinger Source: Schrödinger URL
  • Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL
  • Title: Experimental pKa values of carboxylic acids 37, 43, 61, and 62.
  • Title: 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem Source: PubChem URL
  • Title: 2,4-Difluorobenzoic acid 1583-58-0 wiki - Guidechem Source: Guidechem URL
  • Title: Benzoic Acid - BYJU'S Source: BYJU'S URL
  • Title: this compound (C13H8F2O2)
  • Title: 2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem Source: PubChem URL
  • Title: pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository Source: The University of Liverpool Repository URL
  • Title: 2,4-Difluorobenzoic acid - the NIST WebBook Source: NIST WebBook URL
  • Title: Aqueous pKa values from J. Phys. Org. Chem.
  • Title: 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal Source: Tetrahedron Letters URL
  • Title: Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal Source: NTU Journal URL
  • Title: 3-Phenylbenzoic acid - ChemBK Source: ChemBK URL
  • Title: 3-Biphenylcarboxylic acid - ChemBK Source: ChemBK URL
  • Title: 3-Phenylbenzoic acid - NOP - Sustainability in the organic chemistry lab course Source: NOP - Sustainability in the organic chemistry lab course URL

Sources

An In-depth Technical Guide to 3-(2,4-difluorophenyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Difluorophenyl)benzoic acid is a fluorinated biaryl carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3][4] The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity.[5] This guide provides a comprehensive overview of the key identifiers, physicochemical properties, synthetic routes, analytical characterization, and applications of this compound, with a focus on its role as a pharmaceutical intermediate.[6][7]

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

Identifiers

A comprehensive list of identifiers for this compound is provided in the table below.

IdentifierValueSource
CAS Number 656304-77-7[8]
Molecular Formula C₁₃H₈F₂O₂[9]
Molecular Weight 234.20 g/mol [9]
InChI InChI=1S/C13H8F2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)[9]
InChIKey SFHXVEVGKASIEZ-UHFFFAOYSA-N[9]
SMILES C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F[9]
DTXSID DTXSID70374245[10]
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table, with data sourced from experimental and predicted values.[11]

PropertyValueUnit
Melting Point 175°C
Boiling Point (Predicted) 335 - 344°C
Water Solubility (Predicted) 8.83 x 10⁻⁵g/L
logP (Octanol-Water Partition Coefficient) 3.70
pKa (Acidic) 3.78
Density (Predicted) 1.34g/cm³
Flash Point (Predicted) 185°C

Synthesis of this compound

The synthesis of this compound can be achieved through several modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly effective and widely used method for the formation of biaryl C-C bonds, offering high yields and broad functional group tolerance.[12][13][14]

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow Reactants Starting Materials: 3-Bromobenzoic Acid 2,4-Difluorophenylboronic Acid Reaction Suzuki-Miyaura Coupling: - Palladium Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) Reactants->Reaction Coupling Workup Aqueous Workup: - Acidification (e.g., 1M HCl) - Extraction Reaction->Workup Quenching Purification Purification: - Recrystallization Workup->Purification Isolation Product Final Product: This compound Purification->Product Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of structurally similar biaryl carboxylic acids, such as Diflunisal.[15]

Materials:

  • 3-Bromobenzoic acid

  • 2,4-Difluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-bromobenzoic acid (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Acidify the aqueous layer to a pH of 2-3 with 1M HCl to precipitate the product.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Alternative Synthetic Strategies

While Suzuki-Miyaura coupling is a preferred method, other synthetic routes can also be employed:

  • Directed ortho-Lithiation: This strategy involves the deprotonation of an appropriately substituted benzoic acid derivative at the position ortho to a directing group, followed by reaction with an electrophile.[16][17][18] For the synthesis of this compound, this could involve the lithiation of a benzoic acid precursor and subsequent coupling with a 2,4-difluorophenyl source.[19]

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis Workflow

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Confirmation Structure and Purity Confirmed Purity->Confirmation

Caption: Analytical workflow for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both phenyl rings. The integration and splitting patterns will be consistent with the substitution pattern.[20]

    • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the 13 unique carbon atoms in the molecule.[21]

    • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and positions of the fluorine atoms, showing distinct signals for the two non-equivalent fluorine atoms.[20]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of 234.20 g/mol .[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.[21]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A single sharp peak under appropriate chromatographic conditions indicates a high degree of purity.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6][22] The biaryl scaffold is a common motif in many biologically active compounds.

Role as a Pharmaceutical Building Block

The unique structural and electronic properties imparted by the difluorophenyl group make this compound an attractive starting material for the synthesis of:

  • Antimicrobial Agents: Derivatives of fluorinated benzoic acids have been investigated for their antimicrobial properties.[5] The core structure can be further functionalized to target specific enzymes or cellular processes in bacteria and fungi.

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element in the active site of various enzymes, while the biaryl structure provides a scaffold for optimizing interactions with the target protein.[1]

  • Active Pharmaceutical Ingredients (APIs): This compound can serve as a key intermediate in the multi-step synthesis of various APIs. For instance, structurally related difluorophenyl derivatives are central to the structure of drugs like the antifungal voriconazole and the anti-inflammatory diflunisal.[15]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[8]

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its synthesis is readily achievable through modern cross-coupling techniques, and its identity and purity can be rigorously confirmed by standard analytical methods. The insights provided in this technical guide are intended to support researchers and scientists in the effective utilization of this versatile building block for the creation of novel and impactful chemical entities.

References

  • U.S. Environmental Protection Agency. (2025, October 15). This compound - Links. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Gontijo, R. J., et al. (n.d.). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). This compound Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of The Chemical Society-perkin Transactions 1, 1265-1271.
  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511–1519.
  • Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). This compound - GHS Data. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Arkat USA. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (2025, October 25). Directed lithiation of unprotected benzoic acids. ResearchGate. Retrieved from [Link]

  • Issa, Y. S., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Retrieved from [Link]

  • Siegel, D., & Medley, J. W. (n.d.). ortho metalation. Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC. Retrieved from [Link]

  • ResearchGate. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

  • Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Preparation of 3-(2,4-Difluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and robust protocol for the synthesis of 3-(2,4-difluorophenyl)benzoic acid, a key structural motif in medicinal chemistry and materials science. The synthesis is achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[1][2][3] This document offers a detailed examination of the reagents and catalysts, explains the mechanistic rationale behind the procedural steps, and provides a step-by-step protocol suitable for implementation in a research and development setting.

Introduction and Synthetic Strategy

This compound is a biaryl carboxylic acid. The biaryl scaffold is a privileged structure in drug discovery, and fluorinated analogues often exhibit enhanced metabolic stability and binding affinity. The most direct and efficient strategy for constructing the core C-C bond of this target molecule is the Suzuki-Miyaura cross-coupling reaction.[1][4]

The chosen disconnection approach involves the coupling of two commercially available building blocks: 3-Bromobenzoic acid and (2,4-difluorophenyl)boronic acid . This method is highly convergent and avoids the multi-step sequences that might be required with other synthetic approaches.

Synthetic Scheme:

Reaction scheme showing 3-Bromobenzoic acid and (2,4-difluorophenyl)boronic acid reacting in the presence of a Palladium catalyst and a base to form this compound.

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of this compound.

Deep Dive: Reagents and Catalysts

The success of the Suzuki-Miyaura coupling is critically dependent on the careful selection of the catalyst, base, and solvent system. Each component plays a vital role in the catalytic cycle.[2]

ComponentExampleMolar Eq.Role & Rationale
Aryl Halide 3-Bromobenzoic acid1.0The electrophilic coupling partner. The C-Br bond is sufficiently reactive for oxidative addition to the Pd(0) center, offering a good balance between reactivity and stability.[5]
Organoboron Reagent (2,4-Difluorophenyl)boronic acid1.1 - 1.5The nucleophilic coupling partner. Boronic acids are stable, readily available, and have low toxicity.[6] A slight excess is used to drive the reaction to completion.
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.01 - 0.05The heart of the reaction. It facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.[1][3] Pd(PPh₃)₄ is a common and effective pre-catalyst that readily provides the active Pd(0) species.
Base Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)2.0 - 3.0Crucial for the transmetalation step. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[1][2][7][8]
Solvent System Toluene/Ethanol/Water (e.g., 4:1:1) or 1,4-Dioxane/Water (e.g., 4:1)-A biphasic solvent system is often optimal. The organic solvent (Toluene or Dioxane) solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronate intermediate, facilitating the reaction at the interface.[5]
The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three fundamental steps:[1][3][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzoic acid, forming a Pd(II) complex.

  • Transmetalation: The base reacts with (2,4-difluorophenyl)boronic acid to form a boronate complex. This activated species then transfers the 2,4-difluorophenyl group to the Pd(II) complex, displacing the bromide. This is often the rate-determining step.[1][7]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Palladium catalysts and boronic acids should be handled with care.

Materials and Equipment
  • 3-Bromobenzoic acid (1.0 eq)

  • (2,4-Difluorophenyl)boronic acid (1.2 eq)[10]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene, anhydrous

  • Ethanol

  • Deionized Water

  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A 1. Combine 3-Bromobenzoic Acid, (2,4-difluorophenyl)boronic acid, and K₂CO₃ in flask B 2. Add Toluene/Ethanol/Water solvent system A->B C 3. Degas the mixture with N₂ or Ar for 15-20 min B->C D 4. Add Pd(PPh₃)₄ catalyst under inert atmosphere C->D E 5. Heat reaction to reflux (approx. 85-95°C) D->E F 6. Monitor progress by TLC or LC-MS (4-12 hours) E->F G 7. Cool to room temperature, add water and ethyl acetate F->G H 8. Separate layers. Acidify aqueous layer with HCl (pH ~2) G->H I 9. Product precipitates as a solid H->I J 10. Collect solid by vacuum filtration I->J K 11. Wash solid with cold water and optionally a non-polar solvent (e.g., hexanes) J->K L 12. Recrystallize from a suitable solvent (e.g., Ethanol/Water) K->L M 13. Dry under vacuum to yield pure product L->M

Sources

Application Note: Engineering Hydrophobic Interfaces in Zr-MOFs via 3-(2,4-difluorophenyl)benzoic Acid (DPBA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to provide a comprehensive technical workflow for utilizing 3-(2,4-difluorophenyl)benzoic Acid (referred to herein as DPBA ) in the engineering of Metal-Organic Frameworks (MOFs).[1][2][3]

Given the molecule's structure (a bulky, fluorinated monocarboxylic acid), its primary utility in reticular chemistry is as a structural modulator , defect engineer , and hydrophobic capping agent .[1]

Executive Summary

This compound (DPBA) represents a specialized class of fluorinated biphenyl monocarboxylates.[1][2][3] Unlike dicarboxylic acid linkers that form the MOF scaffold, DPBA acts as a monotopic modulator .[1] Its bulky biphenyl core, functionalized with electron-withdrawing fluorine atoms, makes it an ideal candidate for:

  • Defect Engineering: Inducing missing-linker defects in Zr-based MOFs (e.g., UiO-66, MOF-808) to generate Lewis acidic catalytic sites.[1][2][3]

  • Hydrophobic Shielding: Capping surface metal nodes to dramatically increase moisture stability and hydrolytic resistance.[1][2]

  • Bio-MOF Functionalization: Serving as a model bioactive pharmacophore (analogous to Diflunisal) for drug delivery release kinetics studies.[1][2]

Chemical Profile & Reticular Mechanism[4]

Physicochemical Properties
PropertyValue / DescriptionRelevance to MOFs
Formula C₁₃H₈F₂O₂Bulky hydrophobic tail
Functionality Monodentate / Bidentate CarboxylateCompetes with linkers for metal nodes
pKa (est.) ~3.9 - 4.1Slightly more acidic than benzoic acid due to F-induction; stronger binding
Hydrophobicity High (LogP > 3.[1][2][3][4]0)Enhances moisture resistance of MOF pores
Steric Profile Non-planar biphenyl twistPrevents dense packing at the surface, keeping pores accessible
Mechanism of Action: The "Modulator Effect"

In the synthesis of high-valence MOFs (specifically Zr(IV) and Hf(IV)), DPBA competes with the dicarboxylate linker (e.g., Terephthalic Acid) for coordination to the Zr₆ secondary building unit (SBU).[1]

  • Kinetic Control: DPBA slows down nucleation, resulting in larger, higher-crystallinity particles.[1][2]

  • Thermodynamic Defect Creation: Incorporation of DPBA creates "missing linker" defects.[1] The DPBA molecule acts as a "cap," leaving an open site on the Zr cluster adjacent to it, which is crucial for catalysis.[1]

Protocol A: De Novo Modulated Synthesis of DPBA-UiO-66

Objective: Synthesize highly crystalline UiO-66 with controlled defect density and enhanced hydrophobicity using DPBA as a modulator.[2][3]

Reagents
  • Metal Source: Zirconium(IV) chloride (

    
    )[1][2]
    
  • Linker: Terephthalic Acid (

    
    )[1][2][5]
    
  • Modulator: this compound (DPBA )[1][2][3]

  • Solvent: N,N-Dimethylformamide (DMF)[1][2][3]

  • Acidifier: Acetic acid (optional, for synergistic modulation)

Experimental Workflow
  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve

      
       (0.5 mmol, 116 mg) in 5 mL DMF. Sonicate until clear.
      
    • Add DPBA (Modulator).[1][2] Note: The molar ratio of Modulator:Zr determines defect density.[3]

      • Low Defect: 10 equivalents (5 mmol, ~1.17 g)[1]

      • High Defect: 30 equivalents (15 mmol, ~3.51 g)[1]

    • Stir at room temperature for 20 minutes to allow pre-coordination of DPBA to Zr.

  • Linker Addition:

    • Add

      
       (0.5 mmol, 83 mg) to the mixture. Sonicate for 10 minutes.
      
  • Solvothermal Synthesis:

    • Seal the vial (Teflon-lined cap) and place in a pre-heated oven at 120°C .

    • Reaction time: 24 hours .[1][2][3]

  • Washing & Activation (Critical Step):

    • Centrifuge (6000 rpm, 10 min) to collect the white precipitate.

    • Wash 1: DMF (3x) to remove unreacted linker.[1][2]

    • Wash 2: Ethanol (3x) over 2 days (soak and exchange) to remove DMF from pores.[1][2]

    • Caution: Do not use harsh acid washes (HCl), as this may displace the DPBA capping ligands.[1]

  • Drying:

    • Vacuum dry at 80°C for 12 hours. (Avoid >150°C to prevent volatilization of the DPBA modulator).[1]

Visualization of Synthesis Logic

SynthesisProtocol Start Precursor Prep (ZrCl4 + DMF) AddMod Add DPBA Modulator (Induces Competition) Start->AddMod PreCoord Pre-Coordination Phase (Zr-DPBA Clusters Form) AddMod->PreCoord Kinetic Inhibition AddLinker Add Linker (H2BDC) PreCoord->AddLinker Heating Solvothermal Growth 120°C, 24h AddLinker->Heating Defect Defect-Rich MOF (Catalytically Active) Heating->Defect Missing Linker Capped Hydrophobic Surface (Moisture Stable) Heating->Capped Surface Capping

Caption: Logic flow for DPBA-modulated synthesis. DPBA pre-coordination directs defect formation and surface capping.

Protocol B: Post-Synthetic Ligand Exchange (PSE)

Objective: Graft DPBA onto the surface of a pre-synthesized MOF (e.g., MOF-808 or NU-1000) to render it hydrophobic without altering the bulk crystal structure.[1][2][3]

Rationale

Direct synthesis can sometimes lead to phase impurities if the modulator is too bulky.[1][2] PSE allows you to synthesize the perfect MOF first, then "paint" the surface with DPBA.[1]

Workflow
  • Parent MOF Prep: Synthesize MOF-808 (Zr) using standard formate/acetate modulators.[1][2][3] Activate fully to remove volatile modulators.[1][2]

  • Exchange Solution: Prepare a 0.1 M solution of DPBA in DMF.

  • Incubation:

    • Suspend 100 mg of MOF-808 powder in 10 mL of the DPBA solution.

    • Incubate at 60°C for 24 hours with gentle agitation.

    • Mechanism:[1][2][3] The stronger binding affinity and hydrophobicity of DPBA drives the displacement of labile formate/acetate ligands on the surface nodes.

  • Cleaning:

    • Wash with fresh DMF (1x) to remove physisorbed DPBA.[1][2]

    • Wash with Acetone (3x) to activate.[1][2]

  • Validation:

    • Contact Angle Measurement: A successful exchange will shift the water contact angle from <20° (hydrophilic) to >110° (hydrophobic).[1]

Characterization & Validation Standards

To ensure scientific integrity (Trustworthiness), every batch must be validated using the following self-validating system:

TechniqueObservationInterpretation
¹H-NMR (Digested) Digest MOF in

/DMSO-d6. Look for biphenyl peaks (7.0-8.0 ppm).[1][2][3]
Quantifies the ratio of Linker : DPBA. High ratio = high defect density.[1][2]
¹⁹F-NMR Distinct signals for 2,4-difluoro motif (~ -100 to -120 ppm).[1][2][3]Confirms DPBA integrity (no defluorination during synthesis).
PXRD Sharp peaks matching simulated UiO-66/MOF-808.Confirms the framework did not collapse due to bulky modulator insertion.
N₂ Isotherm (BET) Slight reduction in surface area vs. pristine MOF.[1][2]Confirms DPBA is occupying pore space or surface sites.
Water Contact Angle Increase from hydrophilic to hydrophobic.[1][2]Validates surface functionalization.

Bio-Application: Drug Delivery Model

Context: DPBA is structurally analogous to Diflunisal (a fluorinated salicylate NSAID).[1][2] It serves as an excellent model for studying the release kinetics of hydrophobic fluorinated drugs from MOFs.[1]

Loading Protocol
  • Activated MOF: Use a large-pore MOF (e.g., MIL-101(Cr) or NU-1000) to accommodate the bulky biphenyl.[1][2][3]

  • Impregnation: Dissolve DPBA in Ethanol (saturated solution). Add activated MOF. Stir for 48h.

  • Release Study:

    • Place loaded MOF in PBS (pH 7.[1][2]4) at 37°C.[1][2]

    • Monitor release via UV-Vis spectroscopy (absorbance of biphenyl ring ~250-280 nm).[1][2][3]

    • Hypothesis: The Fluorine atoms will interact with the metal nodes, potentially slowing release compared to non-fluorinated analogues (Retarded Release Profile).[1]

Mechanism Diagram: Fluorine-Directed Interactions[2][3]

InteractionMechanism cluster_Pore Pore Environment ZrNode Zr6 Cluster (Metal Node) Linker BDC Linker (Framework) ZrNode->Linker Coordination (Strong) DPBA DPBA (Modulator) ZrNode->DPBA Defect Site Coordination Water H2O (Moisture) DPBA->Water Hydrophobic Repulsion

Caption: DPBA coordinates to defect sites on the Zr node. Its fluorinated tail repels water, protecting the cluster from hydrolysis.[1]

References

  • Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability."[1] Journal of the American Chemical Society, 2008.[1] Link[1][2]

  • Gutov, O. V., et al. "Water-Stable Metal-Organic Frameworks for Gas Sorption and Separation."[1][2][3] Inorganic Chemistry, 2014.[1][6] (Context on fluorinated modulators). Link[1][2]

  • Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal–Organic Frameworks: From Nano to Single Crystals."[1][2] Chemistry – A European Journal, 2011.[1][5] Link[1][2]

  • Wang, S., et al. "Fluorinated Metal-Organic Frameworks for High-Performance Gas Separation."[1][2][3] Nature Communications, 2018.[1][2] (Reference for F-interactions). Link[1][2]

  • Winarty, J., et al. "Stability and Hydrophobicity of Fluorinated MOFs."[1] Crystal Growth & Design, 2020.[1] Link[1][2]

Sources

Troubleshooting & Optimization

Purification strategies for 3-(2,4-difluorophenyl)benzoic Acid from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a specialized resource, this Technical Support Center guide provides in-depth purification strategies for 3-(2,4-difluorophenyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to offer a decision-making framework for tackling common and complex purification challenges. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested insights to empower you in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the starting point for any purification strategy.

Q1: What are the likely impurities in a crude sample of this compound synthesized via Suzuki-Miyaura coupling?

A1: Crude products from Suzuki-Miyaura cross-coupling reactions often contain a predictable set of impurities derived from the reaction mechanism and starting materials.[1][2] These typically include:

  • Unreacted Starting Materials: Residual 2,4-difluorophenylboronic acid (or its esters) and the corresponding aryl halide (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid).

  • Homo-coupled Byproducts: Biphenyls formed from the coupling of two boronic acid molecules or two aryl halide molecules.

  • Protodeborylation/Dehalogenation Products: Side reactions can lead to the formation of 1,3-difluorobenzene (from the boronic acid) or benzoic acid (from the aryl halide).[1]

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction.

  • Inorganic Salts: Bases (like carbonates or phosphates) and their byproducts from the reaction workup.[3]

Q2: What is the most effective general purification strategy for this compound?

A2: A robust, multi-step approach is recommended for achieving high purity. The general workflow should be:

  • Aqueous Workup/Acid-Base Extraction: This is the most powerful initial step. The carboxylic acid functional group allows for its selective separation from neutral and basic impurities.[4][5][6]

  • Recrystallization: This is the final and essential step to remove any remaining structurally similar impurities and to obtain a highly pure, crystalline final product.[7][8][9]

  • Column Chromatography (If Necessary): If acid-base extraction and recrystallization fail to remove persistent impurities, column chromatography offers a high-resolution alternative.[10]

Q3: How can I effectively monitor the purity of my compound at each stage?

A3: A combination of analytical techniques is ideal. High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase C18 column, is excellent for quantifying purity and detecting trace impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can help identify impurities if they are present at levels of ~1% or higher. Finally, a sharp melting point range is a reliable indicator of high purity for a crystalline solid.[6]

Purification Protocols & Troubleshooting Guides

This section provides detailed experimental procedures followed by a question-and-answer troubleshooting guide for each core technique.

Acid-Base Extraction: The Primary Purification Workhorse

Acid-base extraction leverages the acidic nature of the carboxylic acid group. By treating the crude mixture with a base, the target compound is converted into its water-soluble carboxylate salt, allowing it to be separated from neutral organic impurities.[4][11][12]

Diagram: Acid-Base Extraction Workflow

G crude Crude Product (Target Acid + Neutral Impurities) in Organic Solvent (e.g., Ethyl Acetate) salt Water-Soluble Salt (Deprotonated Target Acid) in Aqueous Base crude->salt neutral Neutral Impurities (e.g., homo-coupled byproducts) Remain in Organic Layer salt->neutral precipitate Pure Product Precipitates salt->precipitate  Acidify Aqueous Layer  (e.g., with 3M HCl)  to pH ~2

Caption: Workflow for selective extraction of the acidic product.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Add an equal volume of a 1 M aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[13] Stopper the funnel and shake vigorously, periodically venting to release CO₂ pressure. Allow the layers to separate.

  • Separation: The deprotonated product is now in the aqueous layer as its sodium salt.[5] Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, extract the remaining organic layer a second time with a fresh portion of the basic solution. Combine this aqueous extract with the first one.

  • Back-Wash (Optional but Recommended): "Back-wash" the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate) to remove any trace neutral impurities that may have been carried over.[14] Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2. The target acid will precipitate as a white solid.[10]

  • Collection: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Allow the solid to air-dry on the filter, then transfer to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

Troubleshooting Guide: Acid-Base Extraction

Q: After adding acid, my product didn't precipitate, or only a cloudy suspension formed. What went wrong? A: This is a common issue with several possible causes:

  • Insufficient Acidification: The pH may not be low enough to fully protonate the carboxylate salt. Use pH paper to confirm the aqueous phase is strongly acidic (pH 1-2).

  • Product is Water-Soluble: While unlikely for this specific molecule, some organic acids have appreciable water solubility. If precipitation is poor, the product can be recovered by extracting the acidified aqueous solution multiple times with an organic solvent like ethyl acetate. The combined organic extracts can then be dried and concentrated.[11]

  • Low Concentration: If the initial amount of product was very low, it might remain dissolved. Concentrate the aqueous solution under reduced pressure before acidification.

Q: A thick emulsion formed at the interface between the organic and aqueous layers. How can I resolve this? A: Emulsions are common when fine particulates are present or when vigorous shaking creates a stable colloid. To break it:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, often forcing the layers to separate.[5]

  • Patience and Gentle Swirling: Allow the funnel to stand undisturbed for an extended period. Gentle swirling, rather than vigorous shaking, can also help.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth) to break the emulsion.

Recrystallization: The Path to High Purity

Recrystallization is a purification technique based on differences in solubility.[7] The ideal solvent will dissolve the target compound completely when hot but only sparingly when cold, while impurities remain either soluble or insoluble at all temperatures.[8][9]

Data Presentation: Solvent Selection Properties

Solvent SystemBoiling Point (°C)Suitability for Benzoic AcidsNotes
Water100Good (for simple benzoic acid)Low solubility when cold, high when hot. Safe and cheap.[15] May require a large volume for difluoro-substituted derivatives.
Ethanol/WaterVariableExcellentA versatile mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy.[10]
Toluene111GoodA non-polar solvent that can be effective for biaryl systems.
Acetic Acid/WaterVariableGoodThe acidic nature can help solubilize the compound. Acetic acid is non-volatile and can be difficult to remove.[9]
Hexanes/Ethyl AcetateVariableExcellentA common non-polar/polar mixed system. Dissolve in minimal hot ethyl acetate, then add hexanes.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair from the table above. Test solubility on a small scale first: the compound should be largely insoluble at room temperature but dissolve readily upon heating.[9]

  • Dissolution: Place the dry, crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.[7][16]

  • Hot Filtration (if necessary): If insoluble impurities (like dust or catalyst residues) are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated flask.[17] This step prevents the desired product from crystallizing prematurely.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form selectively.[18] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent.

Diagram: Troubleshooting Recrystallization

G start Initiate Cooling After Dissolution outcome Crystals Form? start->outcome success Success: Collect Crystals outcome->success Yes oiling_out Problem: Compound 'Oiled Out' outcome->oiling_out No, an oil forms no_crystals Problem: No Crystals Form outcome->no_crystals No, solution remains clear remedy_oil Remedy: 1. Re-heat solution. 2. Add more of the 'good' solvent. 3. Cool much more slowly. oiling_out->remedy_oil remedy_none Remedy: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Evaporate some solvent & re-cool. no_crystals->remedy_none remedy_oil->start Retry remedy_none->start Retry

Caption: Decision tree for common recrystallization problems.

Troubleshooting Guide: Recrystallization

Q: My compound separated as an oil instead of crystals. What should I do? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.[17]

  • Solution: Reheat the solution until the oil redissolves completely. Add a bit more solvent to decrease the saturation level, then allow the solution to cool much more slowly. A slower cooling rate is often the key to preventing this issue.[17]

Q: The solution has cooled, but no crystals have formed. How can I induce crystallization? A: This indicates a supersaturated solution that needs a nucleation point to begin crystallization.

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystal growth to begin.[16][18]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for crystallization.[18]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[17][18]

Q: My final yield is very low. What are the common causes? A: A low yield can be frustrating but is often correctable.

  • Excessive Solvent: Using too much solvent during the dissolution step is the most common cause, as a significant amount of product will remain in the mother liquor even after cooling.[18] Always use the minimum amount of hot solvent required.

  • Premature Crystallization: If using hot filtration, the product may have crystallized on the filter paper or in the funnel stem. Ensure your filtration apparatus is thoroughly pre-heated.[18]

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.

References

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Chemically-active extraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 22, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved February 22, 2026, from [Link]

  • Organic Practical Setup 5. Washing to remove acid impurities. (2014, December 29). YouTube. Retrieved February 22, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Exp 2 - Crystallization. (n.d.). Retrieved February 22, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 22, 2026, from [Link]

  • Benzoic Acid - Solubility of Things. (n.d.). Retrieved February 22, 2026, from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]

  • Process for making certain benzoic acid compounds. (n.d.). Google Patents.
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved February 22, 2026, from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved February 22, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved February 22, 2026, from [Link]

  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Lab Report Recrystallization September 27, 2016 - FAMU. (2016, September 27). Retrieved February 22, 2026, from [Link]

  • This compound Properties - EPA. (2025, October 15). Retrieved February 22, 2026, from [Link]

  • 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • EXPERIMENT (3) Recrystallization. (n.d.). Retrieved February 22, 2026, from [Link]

  • SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019, September 27). PMC. Retrieved February 22, 2026, from [Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. (2023, September 27). Retrieved February 22, 2026, from [Link]

  • Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. (n.d.). Google Patents.
  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23). Retrieved February 22, 2026, from [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2026, from [Link]

  • Purification of benzoic acid - US3235588A. (n.d.). Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2. (1991, October 23). Retrieved February 22, 2026, from [Link]

  • Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. (2023, January 23). Retrieved February 22, 2026, from [Link]

  • Benzoic acid - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (n.d.). Retrieved February 22, 2026, from [Link]

  • Purifying ionic compounds by flash column chromatography - Biotage. (2023, February 10). Retrieved February 22, 2026, from [Link]

Sources

Removing palladium catalyst residues from 3-(2,4-difluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Palladium Residues from 3-(2,4-difluorophenyl)benzoic Acid Ticket ID: PD-REM-24DFBA Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategy

Welcome to the Technical Support Center. You are likely synthesizing This compound via a Suzuki-Miyaura coupling. This molecule presents a unique chemical profile: a polar, ionizable carboxylic acid tail and a lipophilic, electron-withdrawing difluorophenyl head.

The Challenge: Palladium (Pd) catalysts (e.g.,


, 

) often form stable complexes with the product or precipitate as "palladium black" colloids. For pharmaceutical intermediates, ICH Q3D guidelines demand strict limits (often <10 ppm).

The Solution: We do not rely on a single "magic bullet." Instead, we use a Three-Tiered Remediation Protocol designed to exploit the specific pKa and solubility of your target molecule.

Tiered Remediation Workflow

Pd_Remediation Start Crude Reaction Mixture (Suzuki Coupling) Tier1 Tier 1: Acid-Base Extraction (Exploiting Benzoic Acid pKa) Start->Tier1 Check1 Pd < 500 ppm? Tier1->Check1 Tier2 Tier 2: Chelation Scavenging (Silica-Thiol/Thiourea) Check1->Tier2 No Tier3 Tier 3: Recrystallization (EtOH/Water or Toluene) Check1->Tier3 Yes (Skip Scavenger) Check2 Pd < 20 ppm? Tier2->Check2 Check2->Tier3 No (Polishing needed) Final Final API Intermediate (Pd < 10 ppm) Check2->Final Yes Tier3->Final

Figure 1: The logical flow for purifying acidic biphenyl intermediates. This tiered approach minimizes yield loss while maximizing Pd rejection.

Tier 1: The "Smart" Work-up (Acid-Base Extraction)

Theory: Your product is a benzoic acid derivative. At high pH, it becomes a water-soluble benzoate salt. Most Pd-ligand complexes (especially phosphines like


) remain neutral and lipophilic.

Protocol:

  • Dissolution: Dissolve the crude organic reaction mixture in a non-polar solvent (e.g., Dichloromethane or Toluene ). Do not use Ethyl Acetate yet, as it can hydrolyze at high pH.

  • Extraction: Add 1.0 M NaOH (aq) until the aqueous phase is pH > 12. Shake and separate.

    • Where is your product? It is now in the Aqueous Phase (as sodium benzoate).

    • Where is the Pd? The majority of neutral Pd-ligand complexes remain in the Organic Phase .

  • The Wash (Critical): Wash the aqueous layer twice with fresh Toluene or MTBE. This physically removes entrained organic impurities.

  • Precipitation: Cool the aqueous layer to 5°C. Slowly acidify with 6 M HCl to pH < 2. Your product, this compound, will precipitate.

  • Filtration: Filter the solid.

Why this works: The difluorophenyl group increases the lipophilicity of the impurities, making them stay in the organic wash, while the carboxylate anchors the product in water.

Tier 2: Scavenger Resin Protocol

If Tier 1 did not lower Pd sufficiently (common with colloidal Pd), use functionalized silica.

Selection Guide:

  • Recommended: SiliaMetS® Thiol or SiliaMetS® Thiourea .

  • Avoid: Amine-based scavengers (e.g., Diamine/Triamine). Reason: Your product is an acid.[1] It will ionically bind to amine resins, causing massive yield loss.

Batch Mode Protocol:

ParameterSpecificationReason
Solvent THF, Ethyl Acetate, or MeOHGood solubility of the acid is required.
Stoichiometry 4 - 8 equivalents (vs. residual Pd)Excess is needed for kinetic driving force.
Temperature 50°C - 60°C Heat is crucial to break stable Pd-Phosphine complexes.
Time 4 - 16 HoursLigand exchange is an equilibrium process; give it time.

Step-by-Step:

  • Dissolve the crude solid (from Tier 1) in 10 volumes of THF.

  • Add SiliaMetS® Thiol (calculate loading based on manufacturer specs, typically 1.2 mmol/g).

  • Stir vigorously at 55°C for 12 hours.

  • Filter hot through a Celite pad or a 0.45 µm membrane to remove the silica.

  • Concentrate the filtrate.

Tier 3: Crystallization (Polishing)

Crystallization is the final polish to remove trace soluble Pd species that "leaked" through previous steps.

Recommended Solvent Systems:

  • Ethanol / Water (Gradient): Dissolve in hot Ethanol. Add hot water until turbid. Cool slowly.

    • Pros: Excellent rejection of polar Pd salts.

  • Toluene / Heptane: Dissolve in minimal hot Toluene. Add Heptane.

    • Pros: The fluorinated ring improves solubility in hot toluene, but the compound crashes out well upon cooling.

Troubleshooting & FAQs

Q1: I used the Thiol resin, but my product is still grey/brown. Why?

  • Diagnosis: You likely have Colloidal Palladium (Pd nanoparticles) rather than complexed Pd. Scavengers work by chemical binding (ligand exchange); they are less effective at physically grabbing nanoparticles.

  • Fix: Add an Oxidative Treatment before scavenging.

    • Protocol: Treat your organic solution with activated carbon (e.g., Darco KB-G ) for 1 hour at 50°C. The carbon physically adsorbs the colloids. Filter, then use the Thiol resin for the remaining soluble Pd.

Q2: Can I use Activated Carbon (Charcoal) instead of expensive resins?

  • Answer: Yes, but with caution.

  • Risk: this compound is aromatic and planar. It has a high affinity for charcoal, which can lead to 10-20% yield loss .

  • Mitigation: Use "low-activity" carbon or stick to the Tier 1 (Extraction) + Tier 3 (Crystallization) method if yield is paramount.

Q3: How do I measure Pd levels accurately?

  • Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard.

  • Digestion: Because your molecule contains Fluorine, ensure the digestion protocol (microwave acid digestion) uses a vessel that can withstand potential HF formation, or ensure the F-C bond is stable under the specific digestion conditions used (usually HNO3/HCl).

Regulatory Reference (ICH Q3D)

You must comply with ICH Q3D guidelines for Elemental Impurities.[2] Palladium is a Class 2B impurity.

Administration RoutePDE (µ g/day )Concentration Limit (10g daily dose)
Oral 100 µg10 ppm
Parenteral (IV) 10 µg1 ppm
Inhalation 1 µg0.1 ppm

Note: If your daily dose is <10g, your ppm limit may be higher. Always calculate based on: Limit (µg/g) = PDE / Daily Dose.

References

  • Garrett, C. E., & Prasad, K. (2004).[3][4][5][6] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[3][7] Advanced Synthesis & Catalysis.[3][8][9]

  • SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers User Guide & Selection Chart.

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[10]

Sources

Controlling regioselectivity during the formation of 3-(2,4-difluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The synthesis of 3-(2,4-difluorophenyl)benzoic acid presents a classic challenge in medicinal chemistry: assembling a biaryl core while managing the electronic perturbations caused by fluorine substitution.

For researchers in drug development, "controlling regioselectivity" in this context typically refers to two distinct decision points:

  • The Coupling Strategy: Choosing between Suzuki-Miyaura cross-coupling (high fidelity) and Direct C-H Arylation (high risk of regio-scrambling).

  • The Boron Species Stability: Preventing protodeboronation of the 2,4-difluorophenylboronic acid, which is electronically destabilized by the ortho/para fluorine atoms.

This guide provides a validated workflow to guarantee the 2,4-substitution pattern , avoiding the thermodynamically favored 2,6-isomer often seen in direct metalation approaches.

Critical Analysis: The Regioselectivity Trap

Before beginning synthesis, it is vital to understand why "standard" C-H activation methods fail for this specific target.

The "Ortho-F" Effect (Direct Arylation Pitfall)

If you attempt to synthesize this molecule via direct Pd-catalyzed C-H arylation of 1,3-difluorobenzene, you will likely isolate the wrong isomer .

  • Mechanism: The proton at the C2 position (between the two fluorines) is significantly more acidic (

    
    ) than the protons at C4/C6 due to the inductive effect of two adjacent fluorine atoms.
    
  • Result: Direct lithiation or Pd-activation yields the 2,6-difluorophenyl derivative.

  • The Solution: To ensure the 2,4-pattern , you must utilize halogen-metal exchange on a pre-functionalized precursor (e.g., 1-bromo-2,4-difluorobenzene) or use a cross-coupling approach where the bond position is "locked" by a leaving group.

Visualizing the Selectivity Pathway

Regioselectivity_Control Start Starting Material: 1,3-Difluorobenzene Path_A Path A: Direct Lithiation (n-BuLi / -78°C) Start->Path_A Kinetic Control (Acidity) Inter_A Intermediate: 2-Lithio-1,3-difluorobenzene Path_A->Inter_A Prod_A Product A (Undesired): 2,6-Difluoro isomer Inter_A->Prod_A Trapping w/ Electrophile Path_B Path B: Halogen-Metal Exchange (Start w/ 1-Bromo-2,4-difluorobenzene) Inter_B Intermediate: 1-Lithio-2,4-difluorobenzene Path_B->Inter_B i-PrMgCl or n-BuLi Prod_B Product B (Target): This compound Inter_B->Prod_B Suzuki Coupling

Figure 1: Divergent pathways in fluorobenzene functionalization. Path A leads to the thermodynamically stable but incorrect regioisomer. Path B locks regioselectivity via the C-Br bond.

Validated Experimental Protocol

Method: Suzuki-Miyaura Cross-Coupling Target Scale: 1.0 mmol (Adaptable to Process Scale) Key Challenge: Preventing Protodeboronation of the 2,4-difluorophenyl species.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
3-Bromobenzoic Acid Electrophile1.0 equivCan use methyl ester to improve solubility.
2,4-Difluorophenylboronic Acid Nucleophile1.2 - 1.5 equivCritical: Use excess. This species is prone to hydrolysis (protodeboronation).
Pd(dppf)Cl₂ · DCM Catalyst0.03 equivRobust catalyst; resists deactivation by free acid.
K₂CO₃ (2M aq.) Base3.0 equivHigh base load required to neutralize benzoic acid AND activate boron.
1,4-Dioxane Solvent[0.2 M]Preferred over DMF to simplify workup.
Step-by-Step Methodology
  • Pre-Activation (Inert Atmosphere):

    • Charge a reaction vial with 3-bromobenzoic acid (201 mg, 1.0 mmol), 2,4-difluorophenylboronic acid (237 mg, 1.5 mmol), and Pd(dppf)Cl₂ (25 mg).

    • Evacuate and backfill with Argon (

      
      ) to remove O₂. Oxygen promotes homocoupling and catalyst death.
      
  • Solvent Addition:

    • Add degassed 1,4-Dioxane (5 mL). Stir until solids are mostly dispersed.

    • Add degassed 2M K₂CO₃ (1.5 mL). Note: Evolution of CO₂ may occur if acid reacts with carbonate; vent carefully.

  • Reaction:

    • Heat the mixture to 85°C for 4–6 hours.

    • Monitoring: Check via LC-MS.[1][2] Look for the product mass (M-H = 233.04).

    • Checkpoint: If starting bromide remains but boronic acid is consumed, you have suffered protodeboronation . (See Troubleshooting).

  • Workup (Regioselectivity Preservation):

    • Cool to room temperature.[3][4][5]

    • Dilute with water (10 mL) and wash with EtOAc (10 mL) to remove non-acidic impurities (homocoupled byproducts). Discard organic layer.

    • Acidify the aqueous layer to pH 2–3 using 1M HCl. The product will precipitate.

    • Extract the acidic aqueous layer with EtOAc (

      
       mL).
      
    • Dry over Na₂SO₄ and concentrate.[1]

Troubleshooting & FAQs

Q1: Why am I seeing a major impurity with Mass = 114 (Difluorobenzene)?

Diagnosis: Protodeboronation. Explanation: 2,4-difluorophenylboronic acid is electron-deficient. The C-B bond is labile under aqueous/basic conditions, leading to hydrolysis which replaces the boron with a proton. Corrective Action:

  • Switch Base: Use anhydrous K₃PO₄ or CsF in dry solvent (Dioxane/Toluene) instead of aqueous carbonate.

  • Lower Temperature: Reduce temp to 60°C and extend time.

  • Boronate Ester: Switch from boronic acid to the pinacol ester (2,4-difluorophenylboronic acid pinacol ester), which is more stable.

Q2: Can I use 1-bromo-2,4-difluorobenzene and 3-carboxyphenylboronic acid instead?

Answer: Yes, and this is often the preferred route for regiocontrol. Reasoning: 3-carboxyphenylboronic acid is electronically stable and does not undergo protodeboronation as easily as the fluoro-analog. Protocol Adjustment: Simply swap the coupling partners. The regioselectivity is still "locked" by the position of the bromine on the difluoro-ring.

Q3: I tried Direct Arylation (C-H activation) on 1,3-difluorobenzene and got a mixture. Can I fix it?

Answer: No. You cannot "fix" the mixture easily. Technical Insight: As detailed in Figure 1, the C2 proton is kinetically and thermodynamically more acidic. To force C4 arylation via C-H activation requires massive steric blocking groups or exotic Ruthenium catalysts (Ref 1.10). Recommendation: Abandon direct arylation for this specific substrate. Use the Suzuki method described above.

Q4: The reaction stalls at 60% conversion. Should I add more catalyst?

Answer: Likely not catalyst death, but boronic acid consumption . Test: Add 0.5 equiv more of the boronic acid (not catalyst). If the reaction restarts, your boron species was degrading faster than the coupling rate.

Mechanistic Visualization (Suzuki Cycle)

The following diagram illustrates the specific catalytic cycle, highlighting the critical "Transmetalation" step where the regiochemistry is assembled.

Suzuki_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting w/ Chlorides) Pd0->OxAdd + 3-Bromobenzoic Acid PdII_Ar Pd(II)-Aryl Complex (Ar = 3-Carboxyphenyl) OxAdd->PdII_Ar BaseStep Base Activation (Formation of Pd-Hydroxo or Boronate) PdII_Ar->BaseStep + Base (OH-) TransMet Transmetalation (Entry of 2,4-Difluorophenyl) BaseStep->TransMet + 2,4-Difluorophenylboronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd Complex RedElim->Pd0 Regeneration Product FINAL PRODUCT: This compound RedElim->Product

Figure 2: The Suzuki-Miyaura catalytic cycle. The integrity of the 2,4-difluoro motif is maintained because the carbon-boron bond (entering at Transmetalation) pre-defines the regiochemistry.

References

  • Suzuki-Miyaura Coupling Basics & Mechanism: Title: Suzuki-Miyaura Cross-Coupling.[1][5][6] Source: Fisher Scientific. URL:[Link][6]

  • Diflunisal Synthesis (Relevant Analog): Title: Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production.[6] Source: NCBI (PMC). URL:[Link]

  • Regioselectivity in Fluorobenzenes (C-H Activation Risks): Title: Catalytic Intermolecular Direct Arylation of Perfluorobenzenes. Source: Journal of the American Chemical Society (via Vertex AI). URL:[Link]

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent NMR Profiling of 3-(2,4-Difluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, biaryl scaffolds are ubiquitous, particularly in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. 3-(2,4-difluorophenyl)benzoic acid represents a challenging spectroscopic case study due to the interplay between the carboxylic acid moiety and the electron-withdrawing, spin-active fluorine substituents (


F, 

, 100% abundance).

This guide provides a technical comparison of NMR acquisition strategies, specifically evaluating solvent effects (DMSO-d


  vs. CDCl

) and decoupling modalities. We demonstrate that while CDCl

is standard for lipophilic intermediates, DMSO-d

is the superior solvent
for this compound due to the stabilization of the carboxylic acid proton and prevention of aggregation. Furthermore, we analyze the complex

C-

F coupling patterns that often confound automated assignment algorithms.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable proton and the resolution of the aromatic region.

Table 1: Solvent Performance Metrics
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
-COOH Visibility Sharp Singlet (~13.0 ppm)Broad/InvisibleDMSO forms strong H-bonds, slowing proton exchange (

) on the NMR timescale.
Solubility High (>50 mg/mL)ModerateThe polar carboxylic acid moiety aggregates in non-polar chloroform, causing line broadening.
Water Peak 3.33 ppm1.56 ppmWater in DMSO can overlap with mid-field signals, but is usually distinct from aromatics.
Lock Stability ExcellentGoodDMSO's high viscosity can require longer shimming but offers superior lock stability for 2D experiments.

Expert Insight: In CDCl


, the carboxylic acid proton often undergoes rapid exchange with trace water, resulting in a broad hump that integrates poorly. For quantitative purity analysis (qNMR), DMSO-d

is mandatory
to ensure the -COOH integral is accurate (1H).

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility, the following protocol minimizes artifacts arising from concentration effects and temperature gradients.

Sample Preparation
  • Mass: Weigh 10–15 mg of this compound.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Additives: Do NOT add TMS; rely on the residual solvent peak (DMSO quintet at 2.50 ppm) to avoid signal overlap in the aliphatic region if impurities are present.

  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes.

Acquisition Parameters (600 MHz equiv.)
  • Temperature: 298 K (25°C).

  • Pulse Sequence (1H): zg30 (30° pulse angle) to maximize signal-to-noise per unit time.

  • Relaxation Delay (D1): Set to 5.0 s . The aromatic protons and carboxylic acid proton have long

    
     relaxation times. Short D1 values will under-integrate the acid proton.
    
  • Scans (NS): 16 (1H), 1024 (13C).

Spectral Analysis & Assignment Logic

This section deconstructs the spectra, focusing on the specific splitting patterns caused by the


F nuclei.
H NMR Analysis (DMSO-d )

The spectrum is divided into two distinct aromatic systems: the Benzoic Acid Ring (Ring A) and the Difluorophenyl Ring (Ring B) .

  • Ring A (Benzoic Acid):

    • H-2' (Singlet-like): Appears as a narrow triplet or singlet at ~8.15 ppm . It is deshielded by the ortho-COOH and the ortho-aryl ring.

    • H-4' / H-6': Two doublets/multiplets at ~7.9 - 8.0 ppm .

    • H-5': A triplet at ~7.6 ppm (pseudo-triplet due to

      
       coupling).
      
  • Ring B (2,4-Difluorophenyl):

    • H-3 (The "Trapped" Proton): This proton is located between two fluorine atoms. It appears as a Triplet of Doublets (td) or a complex multiplet at ~7.2 ppm . It couples to F-2 and F-4 with large

      
       and 
      
      
      
      constants.
    • H-6: Often a doublet of doublets of doublets (ddd) or quartet-like signal at ~7.5 ppm , deshielded by the neighboring aromatic ring.

C NMR Analysis: The Fluorine "Fingerprint"

In a standard proton-decoupled


C spectrum (

C-{1H}), the carbons on Ring B will not appear as singlets. They split due to

F coupling.

Table 2: Predicted


C-

F Coupling Constants
Carbon PositionMultiplicityCoupling Constant (

)
Cause
C-2 / C-4 (C-F) Doublet of Doublets (dd)

Direct bond to Fluorine.
C-3 (Between Fs) Triplet (t)

Symmetric coupling to both F-2 and F-4.
C-1 (Ipso) Doublet (d)

Coupling to F-2.
C-5 / C-6 Doublet (d)

Long-range coupling.

Critical Note: Do not mistake the large


 doublets (separation of ~60 ppm at 100 MHz) for impurities. Always check if the center of the doublet matches the expected chemical shift.
Assignment Workflow Diagram

The following logic flow ensures accurate assignment of the biaryl system, distinguishing between H-H and H-F coupling.

NMR_Assignment_Logic Start Start: Acquire 1H Spectrum CheckCOOH Check 12-14 ppm region Start->CheckCOOH DecisionCOOH Signal Present? CheckCOOH->DecisionCOOH SolventChange Switch to DMSO-d6 (Proton Exchange Issue) DecisionCOOH->SolventChange No (Broad/Absent) AnalyzeAromatic Analyze Aromatic Region (6.5 - 8.5 ppm) DecisionCOOH->AnalyzeAromatic Yes (Sharp Singlet) SolventChange->Start IdentifyMultiplicity Identify Splitting Patterns AnalyzeAromatic->IdentifyMultiplicity SplitComplex Is signal a Triplet of Doublets or complex multiplet? IdentifyMultiplicity->SplitComplex AssignRingB Assign to Ring B (Difluoro) H-3 (trapped) or H-6 SplitComplex->AssignRingB Yes (F-coupling) AssignRingA Assign to Ring A (Benzoic) Standard ortho/meta coupling SplitComplex->AssignRingA No (H-coupling only) Confirm13C 13C NMR Confirmation Look for ~240Hz C-F splitting AssignRingB->Confirm13C AssignRingA->Confirm13C

Figure 1: Logic flow for distinguishing the benzoic acid moiety from the fluorinated ring using splitting patterns.

Advanced Verification: 19F NMR

While 1H and 13C are standard,


F NMR  provides the definitive confirmation of the substitution pattern.
  • Experiment: zg (Proton decoupled 19F is optional but recommended for cleaner singlets).

  • Expectation: Two distinct signals in the -100 to -120 ppm range.[1]

  • Pattern: If the F atoms were equivalent (e.g., 2,6-difluoro), you would see one signal. For 2,4-difluoro, you will see two distinct signals with complex coupling if proton-coupled.

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[2] Magnetic Resonance in Chemistry, 2006.[2][3]

  • Reich, H. J. "13C NMR Chemical Shifts - Fluorine Coupling." University of Wisconsin / ACS Organic Chemistry Data.

  • SDBS. "Spectral Database for Organic Compounds." AIST (National Institute of Advanced Industrial Science and Technology).

  • Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR." Application Note.

Sources

A Comparative Guide to the Structural Analysis of Phenylbenzoic Acids: Insights from X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Molecular Conformation and Crystal Packing

Introduction

In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms and the intermolecular interactions within a crystal lattice dictate crucial physicochemical properties such as solubility, stability, and bioavailability. This guide focuses on 3-(2,4-difluorophenyl)benzoic acid, a molecule of interest in medicinal chemistry. As of the time of this publication, a definitive experimental crystal structure for this compound has not been reported in publicly accessible databases.

Therefore, this guide will take a comparative approach, a common and invaluable strategy in crystallographic studies when a primary structure is unknown. We will elucidate the principles of X-ray diffraction and structural analysis by examining validated crystal structures of closely related analogs. This comparative analysis will provide a robust framework for predicting the likely structural characteristics of this compound and understanding the influence of substituent placement on its solid-state architecture.

The analogs selected for this comparative study are:

  • 2-Phenylbenzoic Acid: To understand the fundamental conformation of the biphenyl-carboxylic acid scaffold.

  • 2,4-Difluorobenzoic Acid: To isolate and analyze the electronic and steric effects of the fluorine substituents on the benzoic acid ring and its hydrogen bonding motifs.[1][2]

  • 4,4'-Biphenyldicarboxylic Acid: To explore the impact of a second carboxylic acid group on the overall crystal packing and network formation.[3][4][5][6]

By comparing these structures, researchers can gain critical insights into how functional group modifications can modulate crystal packing and, by extension, the material properties of the target compound.

Methodology: The Cornerstone of Structural Elucidation - X-ray Diffraction

The definitive method for determining the atomic arrangement in a crystalline solid is X-ray diffraction (XRD). This technique relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a predictable pattern, which is a direct consequence of the regular, repeating arrangement of atoms within the crystal.[7][8][9] There are two primary XRD methods pertinent to the study of small organic molecules:

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for structure determination.[7] It provides a high-resolution, three-dimensional map of the electron density within the crystal, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional precision.[7]

  • Powder X-ray Diffraction (PXRD): This technique is used for polycrystalline samples and is invaluable for phase identification, purity analysis, and studying crystalline polymorphism.[10][11][12][13] While generally not used for ab initio structure solution of complex organic molecules in a routine laboratory setting, it is a critical tool for characterizing the bulk material.[10][11][12][13]

Experimental Protocol: A Self-Validating Workflow

The process of determining a crystal structure via SC-XRD follows a well-established and rigorous protocol designed to ensure data integrity and the validity of the final structural model.

  • Crystal Growth: The initial and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. The choice of solvent is critical and is often determined empirically.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a focused beam of X-rays. The crystal is rotated, and a series of diffraction images are collected on a detector.[7] To minimize thermal motion and obtain higher quality data, this process is often carried out at low temperatures (e.g., 100 K).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares minimization, where atomic positions and displacement parameters are adjusted to achieve the best fit between the observed and calculated diffraction patterns.[11]

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.

workflow General Workflow for Single-Crystal X-ray Diffraction cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis & Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting goniometer Goniometer mounting->goniometer xray X-ray Source xray->goniometer detector Detector goniometer->detector data_processing Data Processing detector->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF)

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Comparative Structural Analysis

The following table summarizes the key crystallographic parameters for the selected analog compounds. This data provides a basis for understanding how the seemingly subtle changes in chemical structure manifest in different solid-state arrangements.

Parameter2-Phenylbenzoic Acid[14]2,4-Difluorobenzoic Acid[1]4,4'-Biphenyldicarboxylic Acid
CCDC Number 130046[14]881258[1]Not explicitly found, but representative structures exist.
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 11.435(2)13.921(3)9.896(2)
b (Å) 14.896(3)3.798(1)5.093(1)
c (Å) 12.181(2)13.565(3)10.999(2)
β (°) 108.99(3)109.84(3)96.69(3)
Volume (ų) 1964.9(7)674.5(3)550.9(2)
Z 842
Insights from the Analogs
  • 2-Phenylbenzoic Acid: The crystal structure of 2-phenylbenzoic acid reveals a twisted conformation between the two phenyl rings, which is a common feature in ortho-substituted biphenyls due to steric hindrance. The carboxylic acid groups form hydrogen-bonded dimers, a classic supramolecular synthon in carboxylic acids.

  • 2,4-Difluorobenzoic Acid: In this structure, the fluorine atoms introduce significant electronic changes. The strong electronegativity of fluorine can influence the acidity of the carboxylic proton and participate in weaker C-H···F interactions, which can play a role in the overall crystal packing. The primary O-H···O hydrogen-bonded dimer is still observed.

  • 4,4'-Biphenyldicarboxylic Acid: This molecule's linearity and the presence of carboxylic acid groups at both ends lead to the formation of extended hydrogen-bonded chains or sheets. This results in a highly ordered and stable crystal lattice, which often translates to a higher melting point and lower solubility compared to its monosubstituted counterparts.

The molecular structures of the target compound and its analogs are depicted below to highlight their structural relationships.

molecular_structures Molecular Structures of Target Compound and Analogs A This compound B 2-Phenylbenzoic Acid C 2,4-Difluorobenzoic Acid D 4,4'-Biphenyldicarboxylic Acid

Caption: 2D structures of the target compound and the selected analogs for comparison.

Predictive Insights for this compound

Based on the analysis of the analogs, we can make several evidence-based predictions about the crystal structure of this compound:

  • Hydrogen Bonding: It is highly probable that the carboxylic acid moiety will form centrosymmetric O-H···O hydrogen-bonded dimers, as this is a very robust and common packing motif for benzoic acid derivatives.

  • Molecular Conformation: Unlike the ortho-substituted 2-phenylbenzoic acid, the meta-substitution in the target molecule will likely result in a less sterically hindered conformation, allowing for a greater degree of rotational freedom between the two aromatic rings. The dihedral angle between the rings will be a key determinant of the overall molecular shape.

  • Role of Fluorine: The two fluorine atoms are expected to influence the crystal packing through weak C-H···F and potentially F···F interactions. These interactions, while weaker than the primary hydrogen bonds, can have a significant cumulative effect on the stability of the crystal lattice.

Conclusion

While the definitive crystal structure of this compound remains to be determined experimentally, a comparative analysis of structurally related compounds provides a powerful framework for understanding its likely solid-state behavior. The principles of X-ray diffraction, coupled with a deep understanding of intermolecular forces and common packing motifs, allow researchers to make informed predictions about the structure and properties of new materials. This guide underscores the importance of a methodical, data-driven approach to structural science, even in the absence of a complete dataset for a specific compound of interest. The experimental determination of the crystal structure of this compound is a clear next step and would be a valuable contribution to the field.

References

Sources

Melting Point Determination and Thermal Analysis of 3-(2,4-difluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

3-(2,4-difluorophenyl)benzoic acid (CAS: 656304-77-7) is a critical biaryl intermediate used in the synthesis of advanced pharmaceuticals, particularly antimicrobial quinolones and liquid crystal mesogens. Its thermal behavior—specifically its melting point (MP) and degradation profile—serves as the primary quality attribute (CQA) for validating synthetic success and purity.

This guide provides a technical comparison of thermal characterization methods, contrasting the industry-standard Differential Scanning Calorimetry (DSC) against traditional Capillary Melting Point analysis. Furthermore, it benchmarks the thermal stability of the target compound against its structural analogs to illustrate the thermodynamic impact of fluorine substitution.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Before establishing analytical protocols, the fundamental properties of the target must be defined to set experimental parameters.

PropertySpecificationSource
Compound Name This compound[PubChem/EPA]
CAS Number 656304-77-7[EPA, 2025]
Molecular Formula C₁₃H₈F₂O₂
Molecular Weight 234.20 g/mol
Target Melting Point 175 °C (Experimental Average)[EPA, 2025]
Predicted Boiling Point ~344 °C
pKa (Acidic) 3.78

Comparative Analysis: Methodological Alternatives

In high-stakes drug development, the choice of analysis method dictates the reliability of your data. We compare the "Gold Standard" (DSC) against the "Quick Screen" (Capillary) and a "Stability Check" (TGA).

Table 1: Performance Comparison of Analytical Techniques
FeatureDSC (Differential Scanning Calorimetry) Capillary Melting Point (Automated) TGA (Thermogravimetric Analysis)
Primary Output Enthalpy of Fusion (

), Onset Temp (

)
Clear Point, Meniscus Point (

)
Decomposition Temp (

), Volatiles
Precision High (

C)
Moderate (

C)
Low (for MP); High (for mass loss)
Purity Insight Quantitative (Van't Hoff analysis)Qualitative (Melting range width)Stoichiometric (Solvate/hydrate detection)
Sample Req. 2–5 mg (Encapsulated)1–2 mg (Glass capillary)5–20 mg (Open pan)
Throughput Low (30–60 min/run)High (Rapid heating allowed)Low (30–60 min/run)
Best For Final CoA generation, Polymorph screeningIn-process checks, Quick synthesis validationDrying studies, Degradation limits
Scientific Rationale: Why DSC is Non-Negotiable

While capillary methods are sufficient for rough synthesis checks, DSC is required for pharmaceutical intermediates .

  • The "Difluoro" Effect: Fluorine atoms induce strong intermolecular interactions (C-F···H and C-F···F). This can lead to polymorphism. DSC is the only method capable of resolving polymorphic transitions that occur prior to melting.

  • Purity Calculation: Using the Van't Hoff equation, DSC can determine molar purity without a reference standard, assuming the impurity is eutectic-forming.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical decision tree for characterizing this compound.

ThermalAnalysisWorkflow Start Sample: this compound Drying Pre-treatment: Vacuum Dry (40°C, 4h, <10 mbar) Start->Drying TGA Step 1: TGA Screening (Determine Volatiles & T_decomp) Drying->TGA Decision1 Is Mass Loss > 0.5% before 150°C? TGA->Decision1 Solvate Identify Solvate/Hydrate (Recrystallize) Decision1->Solvate Yes DSC Step 2: DSC Analysis (Heat-Cool-Heat Cycle) Decision1->DSC No (Stable) Solvate->Drying Retry Analysis Step 3: Data Analysis (Onset Calculation) DSC->Analysis Report Generate CoA (MP: 175°C, Purity >98%) Analysis->Report

Figure 1: Integrated thermal analysis workflow ensuring sample integrity before final melting point determination.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


 and Purity.
  • Sample Preparation:

    • Ensure sample is dried (see TGA section).[1]

    • Weigh 2.0 – 4.0 mg of sample into a Tzero Aluminum pan.

    • Crucial Step: Crimp the lid hermetically to ensure good thermal contact, but pinhole the lid if sublimation is suspected (though for this high MP acid, hermetic is usually preferred to prevent evaporation).

  • Instrument Parameters:

    • Purge Gas: Nitrogen (50 mL/min).

    • Ramp Rate: 10 °C/min (Standard) or 2 °C/min (for Purity calculation).

    • Range: 40 °C to 200 °C.

  • Procedure:

    • Cycle 1: Heat to 200 °C (observe melting at ~175 °C).

    • Cool: Cool to 40 °C at 10 °C/min (observe recrystallization exotherm).

    • Cycle 2: Re-heat to 200 °C.

    • Note: Use Cycle 1 for "as-received" morphology; use Cycle 2 to determine intrinsic molecular properties.

  • Acceptance Criteria:

    • Single sharp endotherm with

      
       within 174–176 °C.
      
    • Peak width at half height < 2 °C (indicates high purity).

Protocol B: Capillary Melting Point (USP <741>)

Objective: Rapid in-process verification.

  • Preparation: Grind the dry powder into a fine dust. Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Ramp:

    • Fast ramp (10 °C/min) to 160 °C.

    • Slow ramp (1 °C/min) from 160 °C to 180 °C.

  • Observation:

    • Record Collapse Point : First sign of wetting.

    • Record Clear Point : Complete disappearance of solid.

  • Target Range: 174.0 °C – 176.0 °C.

Comparative Stability Data: Structural Analogs

To validate the identity of this compound, it is essential to distinguish it from its isomers. Fluorine positioning significantly alters crystal packing and melting points.

CompoundStructure NoteMelting Point (°C)Thermal Stability Note
This compound Target 175 High lattice energy due to biaryl twisting.
3-(2-fluorophenyl)benzoic acidMono-F analog147 – 148Lower MP; less efficient packing.
2,4-difluorobenzoic acidPrecursor163 – 165Lower MP; distinct from the biaryl product.
Benzoic AcidReference Std122Used for instrument calibration.

Data Source: Derived from EPA experimental averages and standard chemical databases [1, 2].

Interpretation: The target compound has a significantly higher melting point (175 °C) than its mono-fluorinated analog (148 °C). This 27-degree difference is a robust identification marker. If your sample melts near 148 °C, it is likely the mono-fluoro impurity or a synthesis failure.

Troubleshooting & Causality

Issue: Broad melting range (e.g., 165–172 °C).

  • Cause: Eutectic impurities (likely starting material 2,4-difluorobenzoic acid).

  • Action: Recrystallize from Ethanol/Water. Run DSC purity analysis.

Issue: Weight loss observed in TGA before 100 °C.

  • Cause: Residual solvent (solvate formation) or moisture.

  • Action: Vacuum dry at 50 °C for 12 hours. The carboxylic acid moiety can hydrogen bond with water; TGA distinguishes this from degradation.

Issue: Double peak in DSC.

  • Cause: Polymorphism.

  • Action: Check the cooling curve. If the sample crystallizes slowly, it may form a metastable phase. Anneal the sample at 160 °C for 30 mins and re-run.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[2] CompTox Chemicals Dashboard: this compound (CAS 656304-77-7). Retrieved from [Link]

  • PubChem. (2025).[3][4] Compound Summary: this compound.[5][3][6][7] National Library of Medicine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from [Link]

  • TA Instruments. (n.d.). DSC Theory and Applications for Organic Acids. Retrieved from [Link]

Sources

Safety Operating Guide

3-(2,4-difluorophenyl)benzoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2,4-difluorophenyl)benzoic Acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals

Executive Summary & Compound Profile

Compound: this compound CAS: 656304-77-7 Molecular Formula: C₁₃H₈F₂O₂[1]

As a Senior Application Scientist, I cannot overstate the importance of distinguishing this compound from standard organic waste. While it shares the carboxylic acid functionality of benzoic acid, the difluorophenyl moiety fundamentally alters its disposal pathway.

The Critical Distinction: This is a Halogenated Organic Acid . Unlike non-halogenated acids (e.g., acetic or benzoic acid) which can often be incinerated as general fuel, fluorinated compounds require high-temperature incineration with flue gas scrubbing to capture hydrogen fluoride (HF) and prevent environmental persistence. Never dispose of this compound in "General Organic" or "Non-Halogenated" waste streams.

Pre-Disposal Safety Assessment

Before handling waste, validate your safety perimeter. This compound is an irritant, but its acidic nature combined with fluorine substitution requires specific precautions against inhalation and contact.

Hazard Identification (GHS)
Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationDouble-glove (Nitrile) when handling solids.[2]
H319 Causes serious eye irritationSafety glasses with side shields are mandatory; goggles for powders.
H335 May cause respiratory irritationAll transfers must occur inside a fume hood.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (if outside hood) or Fume Hood (Primary).

  • Dermal: Nitrile gloves (Minimum thickness 0.11 mm). Break-through time >480 min.

  • Ocular: ANSI Z87.1 Safety Glasses.

Waste Characterization & Segregation Logic

To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS protocols, you must categorize the waste correctly at the point of generation.

The "Halogen Rule": If a waste container contains any detectable amount of this compound, the entire container must be tagged as HALOGENATED .

  • Why? Mixing halogenated waste with non-halogenated solvents (like acetone or methanol) contaminates the cheaper, fuel-blending waste stream. This forces the disposal facility to treat the entire volume as high-hazard waste, significantly increasing costs and environmental impact.

Compatibility Check
  • Incompatible: Strong oxidizers (e.g., Nitric acid, Peroxides).

  • Incompatible: Strong bases (exothermic reaction).

  • Compatible Solvents for rinsing: Methanol, DMSO, Dichloromethane (DCM).

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, weighing boats, contaminated paper towels, filter cakes.

  • Containment: Place the solid material into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar labeled "Solid Hazardous Waste."

  • Labeling:

    • Chemical Name: "this compound".[1][3][4][5]

    • Constituents: "100% Solid".

    • Hazard Checkbox: [x] Toxic [x] Irritant.

    • CRITICAL TAG: Write "HALOGENATED ORGANIC" prominently on the tag.

Scenario B: Liquid Waste (Mother Liquors & Rinsates)

Applicable to: Reaction mixtures, HPLC effluent, or cleaning solvents.

  • Solvent Selection: If dissolving solid residue for disposal, use Dichloromethane (DCM) or Methanol .

    • Expert Note: DCM is preferred for the waste stream because it is already a halogenated solvent, keeping the waste stream chemically consistent.

  • Transfer: Pour into the Halogenated Organic Solvent carboy (typically red or yellow tagged in most labs).

  • Do Not Neutralize: Unless you have a specific "Aqueous Acid" waste stream, do not neutralize with base and pour down the drain. Fluorinated organics are often regulated under Clean Water Act restrictions. Keep it in the organic solvent stream.

Scenario C: Empty Container Management (Triple Rinse Protocol)

Applicable to: The original glass vial/bottle.

  • Rinse 1: Add small volume of Methanol or DCM. Cap and shake. Decant into Halogenated Waste.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Deface Label: Cross out the chemical name and CAS number.

  • Disposal: If the container is <5 Gallons and triple-rinsed, it may be discarded in broken glass/trash (verify local institutional policy). If unsure, treat the bottle as Solid Waste (Scenario A).

Emergency Spill Management

Immediate Action: Alert nearby personnel. Isolate the area.

Spill TypeProtocol
Solid Powder 1. Do not dry sweep (creates dust).2. Cover with wet paper towels (dampened with water) to suppress dust.3. Scoop up wet slurry and place in "Solid Hazardous Waste".4. Wipe area with soap and water.[6][7]
Solution 1. Cover with absorbent pads or vermiculite.2. If acidic fumes are present, sprinkle Sodium Bicarbonate (

) over the spill to neutralize.3. Collect absorbent into a bag. Label as "Debris contaminated with Fluorinated Acid".

Decision Workflow Diagram

The following logic tree guides the researcher through the disposal decision process to ensure compliance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Liquid Bagging Double Bag in Polyethylene SolidWaste->Bagging SolidBin Bin: SOLID HALOGENATED (Do not mix with trash) Bagging->SolidBin SolventCheck Solvent Base? LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent DCM/CHCl3 NonHaloSolvent Non-Halo Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent MeOH/EtOAc Aqueous Aqueous Solution SolventCheck->Aqueous Water HaloCarboy Carboy: HALOGENATED SOLVENTS (Red Tag) HaloSolvent->HaloCarboy NonHaloSolvent->HaloCarboy *Must segregate as Halo due to solute AqCheck Contains >1% Organic? Aqueous->AqCheck AqCheck->HaloCarboy Yes (High Organic) AqToxic Carboy: AQUEOUS TOXIC (Do not drain pour) AqCheck->AqToxic No (Mostly Water)

Figure 1: Decision matrix for segregating fluorinated benzoic acid waste streams. Note that non-halogenated solvents containing this compound must be upgraded to the Halogenated waste stream.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[8] Retrieved February 23, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9] The National Academies Press.[9] Retrieved February 23, 2026, from [Link]

Sources

Personal protective equipment for handling 3-(2,4-difluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured for researchers and drug development professionals requiring immediate, high-level operational guidance. It moves beyond generic safety advice to address the specific physicochemical risks associated with fluorinated benzoic acid derivatives.

Executive Safety Summary

Status: WARNING – Acute Toxicity (Category 4) & Irritant. Handling 3-(2,4-difluorophenyl)benzoic Acid requires strict adherence to airway and dermal protection protocols. Unlike simple benzoic acid, the fluorinated phenyl ring increases lipophilicity, potentially enhancing dermal absorption.

Critical Hazard Profile (GHS/CLP):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][3][4][7]

The "Why" Behind the Protocol: The primary risk vector for this compound is dust generation during weighing and aerosolization during solubilization. Static electricity often causes fluorinated aromatic powders to "jump" or cling to gloves, leading to inadvertent spread outside the fume hood.

Personal Protective Equipment (PPE) Matrix

This system validates safety through redundancy. Do not rely on a single barrier.

Protection ZoneStandard (Incidental Contact)High-Risk (Weighing >1g / Solubilization)Technical Rationale
Respiratory Fume Hood (Face Velocity: 80–100 fpm)Fume Hood + N95/P100 RespiratorH332/H335: The powder is an airway irritant. If hood sash must be raised >18 inches, respiratory PPE is mandatory.
Dermal (Hand) Nitrile Gloves (4 mil, single layer)Double Gloving: Nitrile (Inner) + Nitrile/Neoprene (Outer)H312: Fluorinated organics can permeate thin nitrile. Double gloving provides a "breakthrough" indicator system.
Ocular ANSI Z87.1 Chemical Splash GogglesFace Shield + Splash GogglesH319: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Body Lab Coat (Cotton/Poly blend), buttonedTyvek® Sleeves or Disposable Lab CoatPrevents cuff contamination. Powder accumulation on fabric cuffs is a common secondary exposure route.

Operational Protocol: The "Zero-Track" Method

This protocol is designed to prevent "tracking" the chemical out of the containment zone.

Phase A: Preparation & Weighing (Critical Control Point)

Objective: Eliminate static-driven powder dispersal.

  • Static Neutralization: Use an ionizing fan or anti-static gun inside the balance enclosure. Fluorinated biphenyls are prone to high static charge.

  • The "Boat-in-Jar" Technique:

    • Place the weighing boat inside a larger secondary jar or beaker before taring.

    • Transfer the powder into the boat.

    • Crucial Step: Cap the secondary jar before removing it from the balance. This traps any stray dust that fell during transfer.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (Acetone or Ethanol) before returning it to storage.

Phase B: Solubilization & Reaction

Objective: Mitigate splash and vapor risks.

  • Solvent Choice: When dissolving in polar aprotic solvents (DMSO, DMF) for cross-coupling, be aware that these solvents act as skin permeation enhancers , significantly increasing the H312 (Dermal Toxicity) risk.

  • Addition Order: Always add the solid to the solvent slowly, or add solvent to the solid down the side of the vessel to prevent "puffing."

  • Temperature Control: If heating is required (e.g., Suzuki-Miyaura coupling), ensure the condenser is active before heating to prevent sublimed acid from clogging the manifold.

Phase C: Waste Disposal

Regulatory Status: Treat as Hazardous Chemical Waste.

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into a sealed "Solid Hazardous Waste" bag immediately. Do not leave them in the open trash.

  • Liquid Waste: Segregate into "Organic Waste - Halogenated" streams due to the Fluorine content. Do not mix with strong oxidizers.

Emergency Response Scenarios

Scenario 1: Dry Powder Spill (>100 mg)

  • DO NOT sweep or use compressed air. This generates a toxic dust cloud (H332).

  • Action: Cover the spill with a solvent-dampened paper towel (Ethanol/Water) to wet the powder. Wipe up the wet slurry and dispose of as hazardous solid waste.

Scenario 2: Dermal Exposure (Solution)

  • Immediate Action: Remove contaminated gloves/clothing immediately.

  • Wash: Rinse skin with soap and water for 15 minutes .[1][4][5]

  • Note: If dissolved in DMSO/DMF, seek medical observation, as the chemical may have entered the bloodstream rapidly.

Visualized Workflow: Safe Handling Logic

The following diagram illustrates the "Closed Loop" handling process to ensure containment.

SafeHandling Storage Storage (Cool, Dry, Sealed) Balance Weighing Station (Anti-Static, Fume Hood) Storage->Balance Transport in Bucket Transfer Transfer Logic (Secondary Containment) Balance->Transfer Weigh in Secondary Jar Reaction Reaction Vessel (Closed System) Transfer->Reaction Dissolve (No Dust) Waste Disposal (Halogenated Stream) Transfer->Waste Contaminated Consumables Reaction->Waste Quench & Segregate

Figure 1: The "Closed Loop" handling process minimizes dust exposure by utilizing secondary containment during the critical weighing and transfer phases.

References

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: this compound (CAS 656304-77-7). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Selection and Use (29 CFR 1910.132). Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary: this compound.[6] Retrieved from [Link]

Sources

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